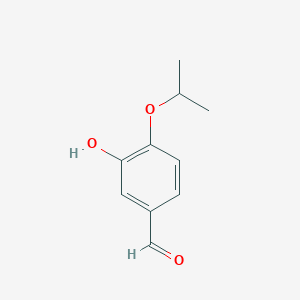

3-Hydroxy-4-isopropoxybenzaldehyde

Vue d'ensemble

Description

3-Hydroxy-4-isopropoxybenzaldehyde is a versatile chemical compound with the molecular formula C10H12O3. It is known for its complex structure and diverse applications, particularly in organic synthesis and pharmaceutical development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-isopropoxybenzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Another method involves the use of 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at controlled temperatures .

Industrial Production Methods

Industrial production of this compound often employs mechanochemical approaches or solid-state melt reactions. These methods are preferred due to their efficiency and the high yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

3-Hydroxy-4-isopropoxybenzaldehyde plays a crucial role in pharmaceutical research, particularly in the synthesis of compounds targeting neurological disorders. Its derivatives have shown potential as antimicrobial and anticancer agents. The compound acts as a precursor for various pharmaceutical agents, enhancing their therapeutic efficacy by modifying their chemical properties to improve bioavailability and reduce toxicity .

Flavor and Fragrance Industry

Due to its aromatic characteristics, this compound is utilized in the flavor and fragrance industry. It contributes to the formulation of perfumes and flavoring agents, providing desirable sensory attributes to consumer products. The compound's ability to blend well with other aromatic substances makes it valuable in creating complex fragrance profiles .

Polymer Chemistry

In polymer chemistry, this compound is employed in the development of specialty polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials used in various applications, including coatings and adhesives .

Cosmetic Formulations

The compound is also used in cosmetic products due to its moisturizing properties. It is incorporated into skincare formulations to improve skin hydration and texture, contributing to the overall effectiveness of cosmetic products aimed at enhancing skin health .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in various analytical methods. It aids in the accurate quantification of related compounds in complex mixtures, making it essential for quality control in chemical analysis .

Synthetic Applications

The compound acts as an intermediate in the synthesis of other organic compounds, facilitating the development of new materials and chemicals. Its reactivity allows it to participate in various chemical reactions, leading to the formation of diverse derivatives that can be tailored for specific applications .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, studies showed that modifications to its structure could enhance selectivity towards cancerous cells while minimizing effects on healthy cells .

Case Study 2: Polymer Enhancement

In a study focused on polymer development, the addition of this compound improved the thermal stability of polymer composites significantly compared to traditional formulations. This enhancement allowed for broader application ranges in industries requiring durable materials .

Case Study 3: Skin Hydration

Clinical trials involving skincare products containing this compound indicated improved skin hydration levels among users over a specified period. The compound's ability to retain moisture contributed positively to skin texture and elasticity .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it can inhibit amine oxidase, leading to the accumulation of neurotransmitters .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Ethoxy-4-hydroxybenzaldehyde: Similar in structure but with an ethoxy group instead of an isopropoxy group.

4-Hydroxy-3-methoxybenzaldehyde:

Uniqueness

3-Hydroxy-4-isopropoxybenzaldehyde is unique due to its specific isopropoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and pharmaceutical development.

Activité Biologique

3-Hydroxy-4-isopropoxybenzaldehyde (CAS No. 94283-73-5) is an organic compound characterized by the presence of both a hydroxyl group and an isopropoxy group attached to a benzaldehyde structure. This unique combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry and material science.

- Molecular Formula : C10H12O3

- Molar Mass : Approximately 180.2 g/mol

- Appearance : Colorless to pale yellow liquid

- Melting Point : Ranges from 47 to 69 °C depending on purity

- Solubility : Soluble in organic solvents, with varying solubility in water due to the hydroxyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in hydrogen bonding and other interactions that can modulate biological processes.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which may be a mechanism through which this compound exerts its biological effects .

- Receptor Modulation : Interaction with receptor sites could lead to altered signaling pathways, affecting cellular responses .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through the inhibition of cancer cell proliferation via enzyme modulation .

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells .

Case Studies and Research Findings

- Anticancer Activity Study :

-

Enzyme Interaction Studies :

- Research has shown that compounds with similar structures can inhibit aldehyde dehydrogenase (ALDH) enzymes, which are crucial in detoxifying aldehydes and regulating cellular metabolism. Compounds with isopropoxy substitutions demonstrated varying degrees of inhibition, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Isopropoxybenzaldehyde | Isopropoxy group and aldehyde | Lacks hydroxyl group; different reactivity |

| 4-Hydroxy-3-methoxybenzaldehyde | Methoxy group instead of isopropoxy | Known antioxidant properties |

| 3-Hydroxy-5-isopropoxybenzaldehyde | Hydroxyl at position 3 | Potentially different biological activities |

The comparison illustrates how variations in substituents can lead to differences in reactivity and biological activity, emphasizing the unique profile of this compound.

Propriétés

IUPAC Name |

3-hydroxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTDOWPDIKPVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94283-73-5 | |

| Record name | 3-hydroxy-4-(propan-2-yloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.